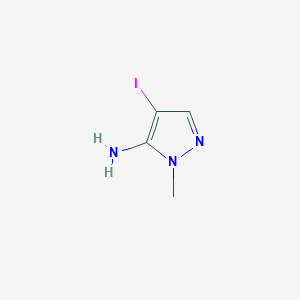![molecular formula C9H5N3O2 B1380296 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352900-89-0](/img/structure/B1380296.png)
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C9H5N3O2 and a molecular weight of 187.15 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of spectroscopic data to confirm the structure of the newly synthesized compounds .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications to the pyrazolo[1,5-a]pyridine scaffold.
Aplicaciones Científicas De Investigación
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the CDK-2 enzyme, which plays a crucial role in cell cycle regulation . This inhibition leads to the arrest of the cell cycle at specific phases, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 2-Cyanopyrazolo[1,5-a]pyrimidine
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific molecular structure, which allows for versatile modifications and applications. Its ability to inhibit CDK-2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14/h1-3,5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQCLCZMPCCOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)





![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)





